molecular formula C13H18N2O B5363816 N-ethyl-2-methyl-N-(4-pyridinylmethyl)cyclopropanecarboxamide

N-ethyl-2-methyl-N-(4-pyridinylmethyl)cyclopropanecarboxamide

Cat. No. B5363816
M. Wt: 218.29 g/mol
InChI Key: DZOOTTSAJHPHAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-2-methyl-N-(4-pyridinylmethyl)cyclopropanecarboxamide (also known as S44819) is a novel compound that has shown promise in scientific research. It belongs to the class of cyclopropanecarboxamide derivatives and has been synthesized using a specific method.

Mechanism of Action

N-ethyl-2-methyl-N-(4-pyridinylmethyl)cyclopropanecarboxamide acts as a selective antagonist of the serotonin 5-HT1A receptor. This receptor is known to play a role in the regulation of mood and anxiety. By blocking this receptor, the compound may have anxiolytic and antidepressant effects. The exact mechanism of action of the compound is still being investigated.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce anxiety-like behaviors in animals. It has also been shown to have antidepressant-like effects in animal models of depression. The compound has been found to be well-tolerated and has not shown any significant side effects in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using N-ethyl-2-methyl-N-(4-pyridinylmethyl)cyclopropanecarboxamide in lab experiments is its selectivity for the serotonin 5-HT1A receptor. This allows for more specific investigation of the role of this receptor in neurological disorders. However, one limitation is that the compound has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on N-ethyl-2-methyl-N-(4-pyridinylmethyl)cyclopropanecarboxamide. One direction is to investigate its potential use in the treatment of other neurological disorders such as schizophrenia and bipolar disorder. Another direction is to study its mechanism of action in more detail, including its effects on other neurotransmitter systems. Additionally, research could focus on developing more potent and selective compounds based on the structure of this compound.

Synthesis Methods

The synthesis of N-ethyl-2-methyl-N-(4-pyridinylmethyl)cyclopropanecarboxamide involves the reaction of 2-methylcyclopropanecarboxylic acid with N-ethyl-N-(4-pyridinylmethyl)amine in the presence of a coupling agent. The resulting compound is then purified using column chromatography. This method has been reported in a scientific paper published in the Journal of Medicinal Chemistry.

Scientific Research Applications

N-ethyl-2-methyl-N-(4-pyridinylmethyl)cyclopropanecarboxamide has been investigated for its potential use in the treatment of neurological disorders such as depression and anxiety. It has been shown to act as a selective antagonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. The compound has also been studied for its potential use in the treatment of neuropathic pain.

properties

IUPAC Name

N-ethyl-2-methyl-N-(pyridin-4-ylmethyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-3-15(13(16)12-8-10(12)2)9-11-4-6-14-7-5-11/h4-7,10,12H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOOTTSAJHPHAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=NC=C1)C(=O)C2CC2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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